molecular formula C17H23NO5 B261887 ethyl 1-(3,4-dimethoxybenzoyl)-3-piperidinecarboxylate

ethyl 1-(3,4-dimethoxybenzoyl)-3-piperidinecarboxylate

Cat. No.: B261887
M. Wt: 321.4 g/mol
InChI Key: UUIWMCVZJJZGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 1-(3,4-dimethoxybenzoyl)-3-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 3,4-dimethoxybenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3,4-dimethoxybenzoyl)-3-piperidinecarboxylate typically involves the reaction of piperidine derivatives with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions to minimize by-products and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ethyl 1-(3,4-dimethoxybenzoyl)-3-piperidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ethyl 1-(3,4-dimethoxybenzoyl)-3-piperidinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-(3,4-dimethoxybenzoyl)-3-piperidinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 1-(3,4-dimethoxybenzoyl)-3-piperidinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxybenzoyl group enhances its potential for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

ethyl 1-(3,4-dimethoxybenzoyl)piperidine-3-carboxylate

InChI

InChI=1S/C17H23NO5/c1-4-23-17(20)13-6-5-9-18(11-13)16(19)12-7-8-14(21-2)15(10-12)22-3/h7-8,10,13H,4-6,9,11H2,1-3H3

InChI Key

UUIWMCVZJJZGEW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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